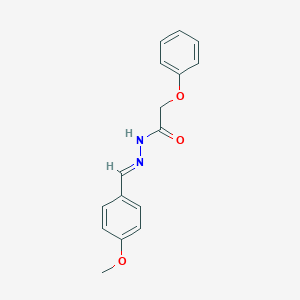

N'-(4-methoxybenzylidene)-2-phenoxyacetohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-Methoxybenzylidene)aniline” is a compound with the molecular formula C14H13NO and a molecular weight of 211.26 g/mol . It’s also known by several synonyms, including “n-4-methoxybenzylidene aniline” and “e-n-4-methoxybenzylidene aniline” among others .

Chemical Reactions Analysis

“N-(4-Methoxybenzylidene)aniline” neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .

Physical And Chemical Properties Analysis

“N-(4-Methoxybenzylidene)aniline” is a crystalline powder with a melting point of 63°C . It has a molecular weight of 211.26 g/mol .

Aplicaciones Científicas De Investigación

Phase Transition Studies

This compound has been used in studies investigating phase transitions of liquid crystals . Specifically, differential scanning calorimetry (DSC) was used to investigate the phase transition of a liquid crystal, N-(4-methoxybenzylidene)-4-butylaniline (MBBA), confined within porous silica materials with one- and three-dimensional pore architectures .

Antimicrobial Activity

The compound has been synthesized and evaluated for its in vitro antibacterial activity against human pathogens . The results indicate that all complexes consist of N and O coordination with metals has better antimicrobial activity .

Synthesis of Metal Complexes

The compound has been used in the synthesis of metal complexes of Cu(II) and Ni(II) with the ligand N-(4-methoxybenzylidene) isonicotinohydrazide . These complexes were characterized by FTIR, UV-Vis spectroscopy, molar conductivity, magnetic susceptibility .

Structural Characterization

The compound has been used in the structural characterization of its Ni(II) complex . The single X-ray crystal structure of Ni(II)-2L was solved . Moreover, the structural properties were evaluated using Fourier transform infrared, proton nuclear magnetic resonance, mass, and Ultraviolet/Visible .

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds such as n-(4-methoxybenzylidene)-4-butylaniline (mbba) are known to be used in the development of liquid crystal cells .

Mode of Action

For instance, MBBA, when confined within porous silica materials, exhibits a phase transition that is influenced by the pore size .

Biochemical Pathways

The phase transition behavior of similar compounds suggests that they may influence the structural organization within cells or materials .

Result of Action

Based on the behavior of similar compounds, it can be inferred that it may influence the structural organization within cells or materials, potentially affecting their optical properties .

Action Environment

The action, efficacy, and stability of N’-(4-methoxybenzylidene)-2-phenoxyacetohydrazide may be influenced by environmental factors such as temperature and the presence of other compounds. For instance, the phase transition behavior of MBBA is influenced by the size of the pores in which it is confined .

Propiedades

IUPAC Name |

N-[(E)-(4-methoxyphenyl)methylideneamino]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-20-14-9-7-13(8-10-14)11-17-18-16(19)12-21-15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,18,19)/b17-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMMWLLMFKPISCN-GZTJUZNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=NNC(=O)COC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4Z)-1-(2-hydroxyethyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-(2-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B352578.png)

![1-[(3,4-dichlorophenyl)methyl]-2-(trifluoromethyl)-1H-1,3-benzodiazole](/img/structure/B352584.png)

![3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B352628.png)

![3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B352630.png)

![5-(4-fluorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B352653.png)

![5-(4-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B352654.png)

![3-(2-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B352656.png)